6-Thioxanthosine

GMP synthetase substrate efficiency nucleotide analog enzymology

6-Thioxanthosine (CAS 24386-76-3; NSC 108597; also referred to as 6-thio-xanthosine or thioxanthosine) is a synthetic purine nucleoside analogue with the molecular formula C₁₀H₁₂N₄O₅S and a molecular weight of 300.29 g/mol. Structurally, it is derived from xanthosine by substitution of the carbonyl oxygen at the 6-position of the purine base with a sulfur atom, generating a thioamide (C=S) functional group.

Molecular Formula C10H12N4O5S
Molecular Weight 300.29 g/mol
Cat. No. B11829551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thioxanthosine
Molecular FormulaC10H12N4O5S
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S
InChIInChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1
InChIKeyNWYWQXDBECLBTR-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thioxanthosine Procurement Guide: Chemical Identity, Metabolic Role, and Research-Grade Specifications


6-Thioxanthosine (CAS 24386-76-3; NSC 108597; also referred to as 6-thio-xanthosine or thioxanthosine) is a synthetic purine nucleoside analogue with the molecular formula C₁₀H₁₂N₄O₅S and a molecular weight of 300.29 g/mol . Structurally, it is derived from xanthosine by substitution of the carbonyl oxygen at the 6-position of the purine base with a sulfur atom, generating a thioamide (C=S) functional group . 6-Thioxanthosine occupies a defined, non-redundant intermediate position in the thiopurine metabolic pathway: its 5′-monophosphate form (6-thioXMP / 6-TXMP) is the obligate product of inosine-5′-monophosphate dehydrogenase (IMPDH)-mediated oxidation of 6-thioinosine 5′-monophosphate (6-thioIMP) and the obligate substrate for guanosine monophosphate synthetase (GMPS)-mediated amination to 6-thioguanosine monophosphate (6-TGMP) [1][2]. It is supplied as a research reagent typically at ≥95% purity (HPLC), stored at −20°C, and is soluble in DMSO, chloroform, and dichloromethane [3].

Why 6-Thioxanthosine Cannot Be Substituted by Other Thiopurine Nucleosides in Research Applications


Although 6-thioxanthosine belongs to the broader thiopurine nucleoside family alongside 6-mercaptopurine, 6-thioguanine, 6-thioinosine, and their respective riboside derivatives, substitution among these compounds introduces substantively different experimental outcomes at the level of enzyme substrate specificity, metabolite trafficking, and downstream biological mechanism. Critically, 6-thioxanthosine 5′-monophosphate (6-TXMP) is the only thiopurine monophosphate transported exclusively by MRP5 (and not by MRP4), whereas the upstream metabolite 6-thioIMP is a dual substrate for both MRP4 and MRP5 [1]. Furthermore, the metabolic fate of 6-thioxanthosine diverges fundamentally from that of 6-thioguanosine: the former halts at the IMPDH product stage in certain biological contexts (producing only a parasitostatic effect in T. gondii), while the latter proceeds to DNA-incorporated thiodeoxyguanosine triphosphate (producing a cytocidal effect) [2]. These differences in transporter selectivity, enzymatic processing efficiency, and terminal metabolite identity mean that substituting 6-thioxanthosine with 6-thioinosine, 6-thioguanosine, or 6-mercaptopurine will alter—often qualitatively—the pharmacological, biochemical, or biophysical readout of an experiment.

6-Thioxanthosine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


GMP Synthetase Substrate Efficiency: 6-ThioXMP Is a 140-Fold Poorer Substrate Than Natural XMP

In a direct head-to-head comparison using purified GMP synthetase from Ehrlich ascites cells, the substrate efficiency (Vmax/Km) of 6-thioxanthosine 5′-monophosphate (6-thioXMP) was determined to be 200, versus 28,000 for the natural substrate xanthosine 5′-monophosphate (XMP)—a 140-fold difference [1]. Among six nucleotide analogs tested, 6-thioXMP ranked fourth: XMP (28,000) > 2′-dXMP (1,200) > 8-azaXMP (320) > 6-thioXMP (200) > β-D-arabinofuranosyl-XMP (72) > 1-ribosyloxipurinol 5′-phosphate (0.5) [1]. Additionally, 6-thioXMP acted as a potent alternative substrate inhibitor of GMP synthetase with a Ki of 5 μM, a property not shared by all analogs tested [1].

GMP synthetase substrate efficiency nucleotide analog enzymology thiopurine metabolism

MRP Transporter Exclusivity: 6-ThioXMP Is Transported Only by MRP5, Unlike All Other Major Thiopurine Monophosphates

In a systematic analysis of thiopurine metabolite transport using MRP4- and MRP5-overexpressing human embryonic kidney (HEK) cells, 6-thioxanthosine monophosphate (tXMP) was uniquely transported by MRP5 alone, whereas the upstream metabolite 6-thioIMP was transported by both MRP4 and MRP5 (with MRP5 showing the highest transport rate), and thioguanosine monophosphate was also transported by both transporters (with MRP4 showing the highest rate) [1]. This exclusive MRP5 dependence for tXMP efflux has no parallel among the other major thiopurine monophosphates examined (thio-IMP, thioguanosine-MP, 6-methyl-thio-IMP), all of which were dual substrates for both MRP4 and MRP5 [1].

multidrug resistance protein MRP4 MRP5 thiopurine efflux transporter selectivity

Parasitostatic Versus Cytocidal Mechanism: 6-Thioxanthosine 5′-Phosphate Does Not Generate DNA-Incorporating Thioguanine Nucleotides

In T. gondii, 6-thioxanthine is converted by the parasite's hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to 6-thioxanthosine 5′-phosphate, which accumulates to near millimolar concentrations intracellularly. Critically, 6-thioxanthosine 5′-phosphate was the only detectable metabolite of 6-thioxanthine—no 6-thioguanine nucleotides were formed [1]. This contrasts directly with 6-mercaptopurine and 6-thioguanine, which are metabolized to 6-thiodeoxyguanosine triphosphate that incorporates into DNA, producing a cytocidal (lethal) effect on mammalian cells [1]. The consequence is that 6-thioxanthine exerts a purely parasitostatic (growth-arresting) effect on T. gondii rather than a parasitocidal one, with 50% growth inhibition achieved at 5 µg/mL (~16.7 µM) in human fibroblasts [2]. The mechanism was confirmed by direct assay of IMPDH in soluble T. gondii extracts, demonstrating that 6-thioxanthosine 5′-phosphate is a bona fide IMPDH inhibitor, leading to depletion of guanine nucleotides [1].

Toxoplasma gondii parasitostatic thiopurine mechanism HGPRT IMPDH inhibition

Triplex-Forming Oligonucleotide Enhancement: 2′-Deoxy-6-Thioxanthosine Residues Increase Triplex Formation >50-Fold Over Unmodified TFOs

In a study directly comparing modified and unmodified triplex-forming oligonucleotides (TFOs), the consecutive arrangement of 2′-deoxy-6-thioxanthosine (s⁶X) and 2′-deoxy-6-thioguanosine (s⁶G) residues increased the triplex-forming ability of the oligonucleotides by more than 50-fold compared with unmodified TFOs [1]. The enhancement is attributed to strong stacking effects of the thiocarbonyl groups within the modified nucleobases [1]. Additionally, s⁶X demonstrated the capacity to form a s⁶X-GC mismatched pair via tautomerization, though the stability of triplexes containing mismatched pairs was much lower than that of fully matched triplexes, indicating retained base-pair discrimination [1]. This study represents the first synthesis and characterization of oligonucleotides containing s⁶X residues for triplex applications [1].

triplex-forming oligonucleotides DNA nanotechnology gene therapy thiocarbonyl nucleobases thermal stability

IMPDH Substrate Efficiency: 6-ThioIMP Is a 16-Fold Poorer Substrate Than Natural IMP for the Enzyme That Generates 6-ThioXMP

In a comparative substrate specificity study using IMP dehydrogenase purified from Sarcoma 180 ascites tumor cells, the substrate efficiency (Vmax/Km) of 6-thioIMP—the direct metabolic precursor of 6-thioXMP—was determined to be 250, compared with 4,000 for the natural substrate IMP, representing a 16-fold lower catalytic efficiency [1]. The rank order among substrates was IMP (4,000) > 8-azaIMP (1,360) > 6-thioIMP (250) = araIMP (250) > dIMP (240) [1]. This 16-fold impedance at the IMPDH step, combined with the subsequent 140-fold impedance at the GMPS step (see Evidence Item 1), establishes a cumulative kinetic barrier that quantitatively distinguishes the 6-thioxanthosine pathway from the natural purine nucleotide pathway and from other thiopurine analog pathways [1].

IMPDH inosine monophosphate dehydrogenase substrate specificity thiopurine activation Sarcoma 180

Ionization Properties: 6-Thioxanthine Exhibits a Distinct pKa (6.5) Versus Its Positional Isomer 2-Thioxanthine (pKa 5.9)

The base 6-thioxanthine has a pKa of 6.5 ± 0.1, compared with 5.9 ± 0.1 for its positional isomer 2-thioxanthine [1]. This difference of approximately 0.6 pKa units means that at physiological pH (7.4), 6-thioxanthine exists predominantly in its anionic form, whereas 2-thioxanthine is more substantially neutral. Both neutral and anionic forms of 6-thioxanthine serve as substrates for purine nucleoside phosphorylase (PNP), whereas only the neutral form of 2-thioxanthine is recognized [1]. The pKa difference also reflects distinct tautomeric preferences: in aqueous solution, 6-thioxanthine preferentially adopts the 7-NH tautomer in its neutral form and the 9-NH tautomer as the monoanion, with the acidity order being 3-NH > 7-NH > 1-NH [2].

tautomerism pKa purine nucleoside phosphorylase ionization substrate recognition

6-Thioxanthosine: Evidence-Based Research and Industrial Application Scenarios


Thiopurine Pharmacokinetic-Pharmacodynamic Modeling and Metabolic Flux Analysis

The quantitatively defined kinetic bottlenecks at both the IMPDH step (6-thioIMP → 6-TXMP: Vmax/Km = 250 vs. 4,000 for natural IMP, a 16-fold deficit) and the GMPS step (6-TXMP → 6-TGMP: Vmax/Km = 200 vs. 28,000 for natural XMP, a 140-fold deficit) [1][2] make 6-thioxanthosine and its monophosphate form uniquely informative probe compounds for constructing kinetic models of thiopurine metabolism. Researchers modeling intracellular thiopurine disposition can use these empirically determined substrate efficiencies to predict metabolic flux distributions and identify rate-controlling enzymatic steps under varying conditions of enzyme expression or pharmacological inhibition. The exclusive MRP5-mediated efflux of 6-TXMP further enables compartment-specific modeling of transporter-dependent metabolite accumulation [3].

Antiparasitic Drug Discovery Targeting IMPDH in Purine-Auxotrophic Pathogens

The demonstrated parasitostatic mechanism of 6-thioxanthine/6-thioxanthosine 5′-phosphate against T. gondii—with an IC₅₀ of 5 µg/mL (~16.7 µM) for growth inhibition, near-millimolar intracellular accumulation of 6-TXMP, confirmed IMPDH inhibition, and complete absence of downstream 6-thioguanine nucleotide formation [4][5]—establishes this compound as a validated pharmacological tool for probing IMPDH dependence in purine-auxotrophic parasites. Researchers studying Cryptosporidium, Plasmodium, or Leishmania species, which similarly rely on purine salvage, can employ 6-thioxanthosine as a pathway-specific probe to distinguish IMPDH-mediated effects from DNA-incorporation-mediated cytotoxicity, and as a selection agent for HGPRT mutants in genetic studies [4][5].

Oligonucleotide Therapeutics and DNA Nanotechnology Requiring High-Affinity Triplex Formation

The >50-fold enhancement in triplex-forming ability achieved by incorporating 2′-deoxy-6-thioxanthosine (s⁶X) residues into TFOs, relative to unmodified oligonucleotides [6], positions s⁶X phosphoramidite building blocks as high-value synthetic intermediates for laboratories developing triplex-based gene regulation tools, antigene strategies, or DNA nanostructures. This application is particularly relevant for target sequences with G:C-rich regions where unmodified TFOs exhibit insufficient binding, and where the retained base-pair discrimination of s⁶X (lower stability of mismatched vs. fully matched triplexes) is essential for sequence-specific targeting [6].

Transporter Pharmacogenetics: MRP4/MRP5 Differential Expression Studies

Because 6-thioxanthosine monophosphate (tXMP) is the only known thiopurine monophosphate transported exclusively by MRP5 and not by MRP4—in contrast to thio-IMP, thioguanosine-MP, and 6-methyl-thio-IMP, all of which are dual MRP4/MRP5 substrates [3]—6-thioxanthosine serves as a uniquely selective reporter substrate for MRP5 transport activity. Laboratories investigating tissue-specific MRP5 expression, MRP5-linked drug resistance, or MRP5 pharmacogenetic variants can use 6-TXMP transport measurements as a specific functional readout for MRP5 activity that is not confounded by concurrent MRP4-mediated transport, enabling cleaner genotype-phenotype correlations than are possible with other thiopurine probes [3].

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